molecular formula C13H11F2N B12113797 (3,4-Difluorophenyl)(phenyl)methanamine

(3,4-Difluorophenyl)(phenyl)methanamine

Cat. No.: B12113797
M. Wt: 219.23 g/mol
InChI Key: PAHHHTVOGGMYFS-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(phenyl)methanamine is a chemical compound that belongs to the class of phenylmethanamines. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(phenyl)methanamine typically involves the reaction of 3,4-difluorobenzaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium hydride or sodium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenylmethanamines.

Scientific Research Applications

(3,4-Difluorophenyl)(phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar in structure but contains an imidazole ring.

    (3,4-Difluorophenyl)(3-methylsulfanylphenyl)methanamine: Contains a methylsulfanyl group instead of a phenyl group.

Uniqueness

(3,4-Difluorophenyl)(phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluoro substitution makes it particularly interesting for studies related to fluorine chemistry and its effects on biological activity .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

(3,4-difluorophenyl)-phenylmethanamine

InChI

InChI=1S/C13H11F2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2

InChI Key

PAHHHTVOGGMYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)N

Origin of Product

United States

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